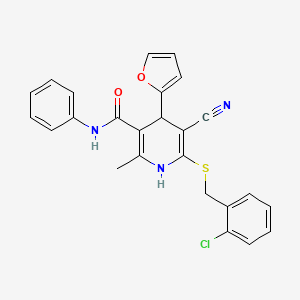![molecular formula C18H19ClN6O2 B2832788 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone CAS No. 2034366-67-9](/img/structure/B2832788.png)
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a piperidine ring, a pyrimidine ring, and a triazole ring . It also contains a methanone group attached to the triazole ring. The presence of these functional groups and rings suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of this compound could involve several steps, starting with the formation of the piperidine ring, followed by the introduction of the pyrimidine and triazole rings . The chloropyridinyl group could be introduced through a substitution reaction . The methanone group could be introduced in the final step of the synthesis .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups . The piperidine ring provides a basic nitrogen atom, while the pyrimidine and triazole rings contribute to the aromaticity of the molecule . The methanone group is a carbonyl group attached to a methyl group .
Chemical Reactions Analysis
This compound could undergo several types of chemical reactions, depending on the conditions and reagents used . For example, the chloropyridinyl group could undergo nucleophilic substitution reactions . The methanone group could undergo addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the presence of polar groups such as the methanone group. Its stability could be affected by the presence of the chloropyridinyl group.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthetic Pathways : Compounds like pyrazole derivatives with pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized for potential antimicrobial and anticancer applications, showing good to excellent activity in vitro (Hafez, El-Gazzar, & Al-Hussain, 2016).
- Antimicrobial and Anticancer Agents : Novel synthetic routes have been explored to create compounds with potential antimicrobial and anticancer properties, with some demonstrating higher activity than reference drugs in evaluations (Hafez, El-Gazzar, & Al-Hussain, 2016).
Pharmacological Applications
- Antibacterial Properties : Piperazinyl oxazolidinone derivatives, incorporating heteroaromatic rings like pyridine and pyrimidine, have been studied for their antibacterial properties against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (Tucker et al., 1998).
- Antagonists and Inhibitors : Research has also focused on creating compounds serving as antagonists or inhibitors for specific receptors or enzymes, indicating a broad interest in leveraging chemical synthesis for therapeutic developments (Baraldi et al., 2012).
Structural and Mechanistic Studies
- Crystal Structure Analysis : Studies on crystal structures of related compounds help elucidate their molecular configuration and interactions, critical for understanding their functional mechanisms and potential applications (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Molecular Interactions and Effects
- Molecular Organization Studies : Investigations into how compounds like 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-6-methylbenzene-1,3-diol interact with solvents reveal their molecular organization and potential for forming aggregates, which could influence their pharmacological properties (Matwijczuk et al., 2018).
Direcciones Futuras
The future research directions for this compound could include further studies to elucidate its mechanism of action, as well as investigations into its potential applications in various fields . For example, it could be studied for its potential use in medicinal chemistry, given its complex structure and the presence of multiple functional groups .
Propiedades
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c1-11-9-12(2)25-18(21-11)22-16(23-25)17(26)24-7-4-13(5-8-24)27-15-3-6-20-10-14(15)19/h3,6,9-10,13H,4-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDKOCLZWCJPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(CC3)OC4=C(C=NC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

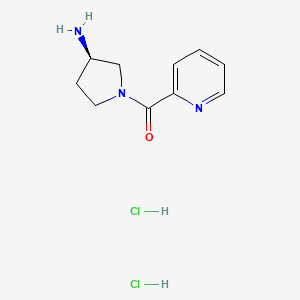

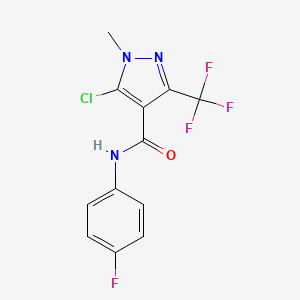
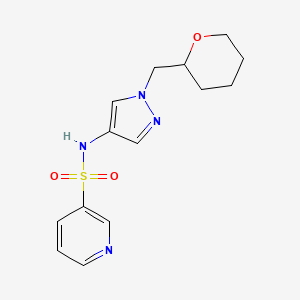
![N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832714.png)
![(1H-benzo[d]imidazol-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2832715.png)
![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2832717.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2832719.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2832721.png)

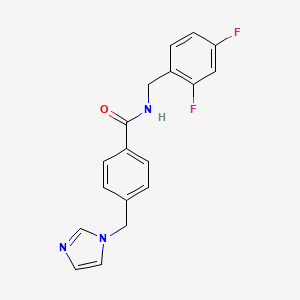
![1-(4-benzylpiperidin-1-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2832726.png)
